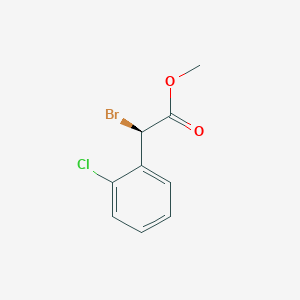
Aceanthrylen-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceanthrylen-8-amine is an organic compound with a complex polycyclic aromatic structure It is derived from aceanthrylene, a hydrocarbon known for its unique molecular configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aceanthrylen-8-amine typically involves the introduction of an amine group to the aceanthrylene backbone. One common method is the nitration of aceanthrylene followed by reduction to introduce the amine group. The nitration process involves treating aceanthrylene with a mixture of nitric acid and sulfuric acid to form a nitro derivative. This is then reduced using a reducing agent such as iron and hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aceanthrylen-8-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Aceanthrylen-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of aceanthrylen-8-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with nucleophilic sites on biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the alteration of cellular pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Quinolin-8-amine: Shares a similar aromatic structure but with a different arrangement of nitrogen atoms.
Poly-aliphatic amine dendrimers: Similar in having multiple amine groups but differ in their dendritic structure.
Uniqueness: Aceanthrylen-8-amine is unique due to its specific polycyclic aromatic structure combined with an amine group at the 8th position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
646058-52-8 |
|---|---|
Molekularformel |
C16H11N |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
aceanthrylen-8-amine |
InChI |
InChI=1S/C16H11N/c17-13-5-7-14-12(9-13)8-11-3-1-2-10-4-6-15(14)16(10)11/h1-9H,17H2 |
InChI-Schlüssel |
TXHITHZDDODBOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
![L-Histidine, 1-(2,4-dinitrophenyl)-N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B15166819.png)
![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
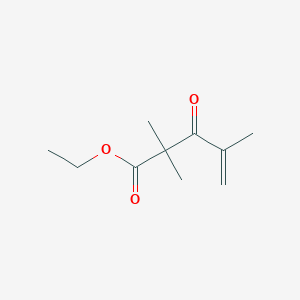
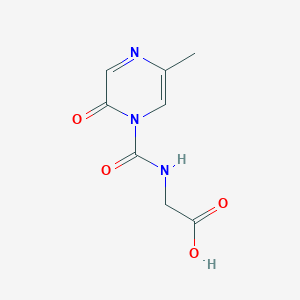
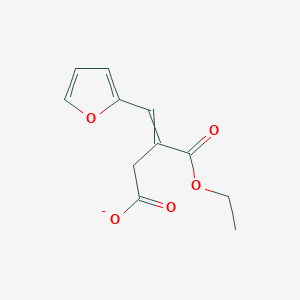
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15166844.png)
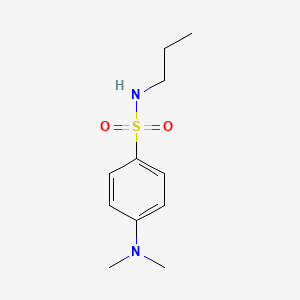
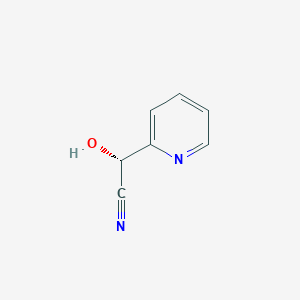
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
